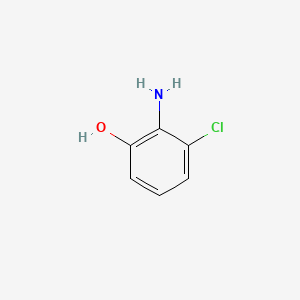

2-Amino-3-chlorophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHJJLQJRLNBBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600402 | |

| Record name | 2-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-00-6 | |

| Record name | 2-Amino-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-chlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Amino-3-chlorophenol (CAS: 56962-00-6)

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and available experimental data for this compound. This compound is noted for its role as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2]

Core Properties and Characteristics

This compound, with the molecular formula C₆H₆ClNO, is a colorless solid.[1] It is a substituted phenol that features both an amino group and a chlorine atom on the benzene ring.[2] This compound is utilized as a precursor in various chemical reactions, particularly in the production of drugs and dyes.[1] It has also been noted to possess antimicrobial properties, suggesting its potential use in disinfectants and antiseptics.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for designing experimental conditions, including solvent selection and temperature control.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1][2][3][4] |

| Molecular Weight | 143.57 g/mol | [1][3][4] |

| Melting Point | 122 °C | [1][2] |

| Boiling Point | 242.6 °C at 760 mmHg | [1][2] |

| Density | 1.406 g/cm³ | [1][2] |

| Flash Point | 100.5 °C | [1][2] |

| pKa | 8.79 ± 0.10 (Predicted) | [2] |

| LogP | 1.74 | [1] |

| Refractive Index | 1.651 | [1] |

| Appearance | Colorless solid[1], Brown powder[5] | [1][5] |

Identifiers

| Identifier | Value | Source |

| CAS Number | 56962-00-6 | [1][2][3] |

| IUPAC Name | This compound | [4] |

| InChI | InChI=1S/C6H6ClNO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | [4] |

| InChIKey | JSHJJLQJRLNBBA-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C(=C1)Cl)N)O | [4] |

| Synonyms | 2-Hydroxy-6-chloroaniline, Phenol, 2-amino-3-chloro- | [1][2] |

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[4][6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[6][7][8]

GHS Hazard Information

| Hazard Class | Code | Statement | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][6] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [4][6] |

Precautionary Statements

| Type | Code | Statement | Source |

| Prevention | P264 | Wash hands thoroughly after handling. | [6] |

| P270 | Do not eat, drink or smoke when using this product. | [6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6] | |

| Response | P301+P317 | IF SWALLOWED: Get medical help. | [6] |

| P330 | Rinse mouth. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. | [6] |

Storage

Store in a dark place under an inert atmosphere at room temperature.[2][9] Containers should be kept tightly closed in a dry, cool, and well-ventilated place.[8]

Experimental Protocols & Synthesis

General Synthesis Pathway (Hypothetical for this compound)

A plausible synthesis route for this compound could start from 3-chlorophenol. The process would involve:

-

Nitration: Introduction of a nitro group (-NO₂) ortho to the hydroxyl group of 3-chlorophenol to yield 3-chloro-2-nitrophenol. This reaction is typically carried out using nitric acid in a suitable solvent.

-

Reduction: The nitro group of the intermediate is then reduced to an amino group (-NH₂). Common reducing agents for this transformation include iron powder in the presence of an acid or catalytic hydrogenation.

The diagram below illustrates this hypothetical synthesis pathway.

Caption: Hypothetical two-step synthesis of this compound.

Analytical and Spectroscopic Characterization

Definitive identification of this compound requires a combination of spectroscopic techniques. While specific spectra for this exact compound are not provided in the search results, a standard analytical workflow would be employed for its characterization.

Spectroscopic Analysis Workflow

The following workflow outlines the standard procedures for confirming the structure and purity of a synthesized chemical compound like this compound.

-

Mass Spectrometry (MS): To confirm the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks would include O-H stretching (around 3300-3500 cm⁻¹), N-H stretching (around 3100-3300 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment. The spectrum would show distinct signals for the aromatic protons, the amine protons, and the hydroxyl proton.

-

¹³C NMR: To identify the number and type of carbon atoms. Six distinct signals would be expected for the six carbon atoms in the benzene ring.

-

The logical workflow for this analytical process is visualized below.

Caption: Logical workflow for the analytical confirmation of this compound.

Applications and Relevance in Research

This compound serves as a valuable building block in organic synthesis.[1] Its primary applications are in the pharmaceutical and dye industries.[1][2] The presence of three different functional groups (hydroxyl, amino, and chloro) on the aromatic ring allows for a variety of subsequent chemical modifications, making it a versatile intermediate for creating more complex molecules with specific therapeutic or colorant properties.[2] For drug development professionals, this compound could be a key starting material for the synthesis of novel therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Cas 56962-00-6,this compound | lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 56962-00-6 | AChemBlock [achemblock.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. bldpharm.com [bldpharm.com]

physicochemical properties of 2-Amino-3-chlorophenol

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound is a colorless to brown solid organic compound.[1][2] It is utilized in the synthesis of pharmaceuticals and dyes.[1] The presence of amino, chloro, and hydroxyl functional groups on the benzene ring dictates its chemical behavior and physical properties.

Quantitative Data Summary

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 56962-00-6 | [1][2][3] |

| Molecular Formula | C₆H₆ClNO | [1][2][3][4] |

| Molecular Weight | 143.57 g/mol | [1][2][3] |

| Appearance | Colorless solid / Brown powder | [1][2] |

| Melting Point | 122 °C | [1] |

| Boiling Point | 242.6 °C at 760 mmHg | [1] |

| Density | 1.406 g/cm³ | [1] |

| Flash Point | 100.5 °C | [1] |

| Refractive Index | 1.651 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.74 - 1.8 | [1][3][4] |

| Polar Surface Area (PSA) | 46.25 Ų | [1] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[6] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped into the powder. The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[6][7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[6] This assembly is then placed in a melting point apparatus (such as a Thiele tube or a modern digital instrument).

-

Heating and Observation: The apparatus is heated slowly, at a rate of about 2°C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point of the sample.[8][9] For accuracy, at least two determinations should be performed.

Solubility Determination

Solubility tests provide valuable information about the functional groups and molecular structure of a compound.[10][11]

Methodology: Qualitative Solubility Testing

-

Initial Test in Water: Place approximately 25 mg of this compound into a small test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[10] Observe if the compound dissolves completely.

-

Acid-Base Solubility:

-

If the compound is insoluble in water, test its solubility in 5% aqueous HCl.[10][11][12] The basic amino group should react with the acid to form a soluble salt.

-

Separately, test the solubility of a fresh sample in 5% aqueous NaOH and 5% aqueous NaHCO₃.[10][11][12] The acidic phenolic hydroxyl group is expected to react with NaOH to form a soluble sodium salt. Its acidity will determine its reactivity with the weaker base, NaHCO₃.

-

-

Solubility in Organic Solvents: Test the solubility in a non-polar organic solvent like diethyl ether or hexane.[10][13] Given its polar functional groups, low solubility is expected.

-

Observation: Record the compound as "soluble" if it dissolves completely, or "insoluble" if it does not.[13]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Spectrometric and computational methods are commonly employed for its determination.[14][15][16]

Methodology: UV-Vis Spectrometric Titration

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture, such as acetonitrile-water, which enhances solubility and mimics biological media.[15] Also prepare a series of buffer solutions of known pH.

-

Spectral Measurement: Record the UV-Vis absorption spectrum of the compound in solutions of varying pH values, typically from pH 2.0 to 11.0.[15][17] The spectra of the acidic (protonated) and basic (deprotonated) forms of the molecule will exhibit different absorption maxima.

-

Data Analysis: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This can be determined by observing the isosbestic point in the spectra or by using specialized software (like STAR - Stability Constants by Absorbance Readings) to analyze the absorbance data as a function of pH.[15][17]

-

Computational Approach: Alternatively, Density Functional Theory (DFT) calculations can be used to compute the pKa.[14] This involves calculating the Gibbs free energy of the acid-base equilibrium in both the gas phase and in a solvated state using a thermodynamic cycle.[14][18]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental and logical workflows relevant to the study of this compound.

Caption: A logical workflow for the identification of an organic compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 95% | CAS: 56962-00-6 | AChemBlock [achemblock.com]

- 3. This compound | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]

- 5. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. pennwest.edu [pennwest.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.ws [chem.ws]

- 14. An Accurate Approach for Computational pKa Determination of Phenolic Compounds | MDPI [mdpi.com]

- 15. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 16. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure, bonding, and physicochemical properties of 2-Amino-3-chlorophenol. Due to the limited availability of experimental data in public databases for this specific isomer, this guide leverages predicted spectroscopic data and proposes a plausible synthetic pathway based on established chemical principles. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's characteristics and potential for further investigation.

1. Introduction

This compound is an aromatic organic compound containing an amino group, a chloro group, and a hydroxyl group attached to a benzene ring. Its unique substitution pattern influences its electronic properties, reactivity, and potential biological activity. As with other substituted phenols, this molecule holds potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. Understanding its molecular structure and bonding is fundamental to exploring its applications.

2. Molecular Structure and Bonding

The arrangement of atoms and the nature of the chemical bonds in this compound dictate its chemical behavior.

2.1. Molecular Geometry

The core of this compound is a planar benzene ring. The amino (-NH2), chloro (-Cl), and hydroxyl (-OH) substituents lie in or very close to the plane of the ring. The molecule's overall shape is largely dictated by the steric and electronic interactions between these adjacent functional groups.

2.2. Hybridization and Bond Angles

All carbon atoms in the benzene ring are sp² hybridized, forming a delocalized π-electron system. The bond angles between the ring carbons are approximately 120°. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are also sp² hybridized, allowing their lone pairs to participate in resonance with the aromatic ring. The C-N-H and C-O-H bond angles are expected to be close to the idealized 120° of sp² hybridization, but may be slightly compressed due to the presence of lone pairs.

2.3. Intramolecular Interactions

The proximity of the amino, chloro, and hydroxyl groups can lead to intramolecular hydrogen bonding. A hydrogen bond may form between the hydrogen of the hydroxyl group and the lone pair of the amino group's nitrogen, or between a hydrogen of the amino group and the lone pair of the hydroxyl group's oxygen. These interactions can influence the compound's conformational preferences and its physical properties, such as boiling point and solubility.

3. Physicochemical and Spectroscopic Data

Quantitative data provides a clear profile of a molecule's properties. Due to a scarcity of experimental data for this compound, the following tables include computed and predicted values.

3.1. Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | PubChem[1] |

| Molecular Weight | 143.57 g/mol | PubChem[1] |

| XLogP3 | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 143.013791 Da | PubChem[1] |

| Monoisotopic Mass | 143.013791 Da | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

3.2. Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted and have not been experimentally verified. They should be used as a guide for the interpretation of experimental data.

3.2.1. Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aromatic-H | 6.8 - 7.2 | m |

| Aromatic-H | 6.6 - 6.8 | m |

| Aromatic-H | 6.5 - 6.7 | m |

| -OH | 8.5 - 9.5 | br s |

| -NH₂ | 4.5 - 5.5 | br s |

3.2.2. Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 145 - 150 |

| C-NH₂ | 135 - 140 |

| C-Cl | 115 - 120 |

| C-H | 120 - 130 |

| C-H | 115 - 125 |

| C-H | 110 - 120 |

3.2.3. Predicted Mass Spectrometry Data

| m/z | Predicted Relative Intensity (%) | Possible Fragment |

| 143/145 | 100 / 33 | [M]⁺ (isotopic pattern for Cl) |

| 108 | Moderate | [M - Cl]⁺ |

| 114 | Moderate | [M - NH]⁺ |

| 80 | Moderate | [M - Cl - CO]⁺ |

3.2.4. Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | O-H stretch | Phenol |

| 3500-3300 | N-H stretch | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C stretch | Aromatic Ring |

| 1550-1450 | N-H bend | Primary Amine |

| 1300-1200 | C-O stretch | Phenol |

| 1300-1180 | C-N stretch | Aromatic Amine |

| 850-550 | C-Cl stretch | Aryl Halide |

4. Experimental Protocols

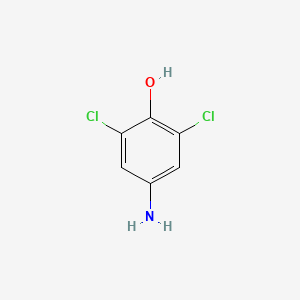

4.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the selective chlorination of 2-aminophenol.

4.1.1. Materials and Methods

-

Materials: 2-Aminophenol, N-chlorosuccinimide (NCS), Acetonitrile (anhydrous), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Celite.

-

Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath, rotary evaporator, separation funnel, chromatography column.

4.1.2. Reaction Scheme

References

Spectroscopic Profile of 2-Amino-3-chlorophenol: A Technical Guide

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for aminophenol derivatives, with a specific focus on the analytical techniques used to characterize these compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Amino-4-chlorophenol, along with the experimental protocols for these analyses. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

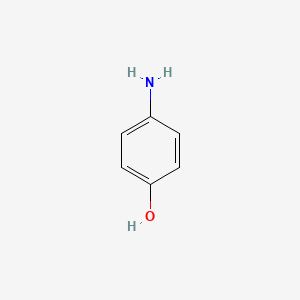

Spectroscopic Data for 2-Amino-4-chlorophenol

The following tables summarize the key spectroscopic data obtained for 2-Amino-4-chlorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-Amino-4-chlorophenol [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.2 | singlet | - | OH |

| 6.601 | doublet | 8.3 | Ar-H |

| 6.598 | doublet of doublets | 8.3, 2.5 | Ar-H |

| 6.386 | doublet | 2.5 | Ar-H |

| 4.8 | singlet | - | NH₂ |

Solvent: DMSO-d₆, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Data for 2-Amino-4-chlorophenol

| Chemical Shift (δ) ppm | Assignment |

| 143.42 | C-OH |

| 139.00 | C-NH₂ |

| 123.50 | C-Cl |

| 115.75 | Ar-CH |

| 115.66 | Ar-CH |

| 113.86 | Ar-CH |

Solvent: DMSO, Instrument Frequency: 500 MHz

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 2-Amino-4-chlorophenol [2]

| m/z | Relative Intensity | Assignment |

| 143 | High | [M]⁺ |

| 145 | Moderate | [M+2]⁺ (Isotope peak for ³⁷Cl) |

| 80 | Moderate | Fragment ion |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Table 4: Key IR Absorptions for 2-Amino-4-chlorophenol

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | O-H stretch (phenol) |

| 3300-3200 | N-H stretch (amine) |

| ~1600, ~1500 | C=C stretch (aromatic ring) |

| ~1200 | C-O stretch (phenol) |

| ~1100 | C-N stretch (aromatic amine) |

| ~800 | C-Cl stretch |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard. For identifying exchangeable protons like those in -OH and -NH₂ groups, a "D₂O shake" experiment can be performed where a few drops of deuterium oxide are added to the NMR tube, and the spectrum is re-acquired; the signals from the exchangeable protons will disappear or significantly diminish.[3]

References

solubility of 2-Amino-3-chlorophenol in various organic solvents

Technical Guide: Solubility Profile of 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the . Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on the foundational principles governing its solubility, qualitative solubility characteristics of isomeric and related compounds, and detailed experimental protocols for determining its solubility. The information herein is intended to equip researchers and drug development professionals with the necessary tools and knowledge to effectively work with this compound.

Introduction

This compound is a substituted aromatic compound containing amino, chloro, and hydroxyl functional groups.[1] These groups dictate its physicochemical properties, including its solubility in different solvent systems. Understanding the solubility of this compound is critical for a variety of applications, including synthesis, purification, formulation, and in vitro/in vivo studies. This guide will explore the theoretical and practical aspects of this compound's solubility.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 56962-00-6 | [1] |

| Appearance | Not explicitly stated, but related aminophenols are often crystalline solids. | |

| Melting Point | 122 °C | [2] |

| Boiling Point | 242.6 °C at 760 mmHg | [2] |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its functional groups and the properties of the solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility.

-

Polarity : The presence of the amino (-NH₂) and hydroxyl (-OH) groups makes this compound a polar molecule capable of hydrogen bonding. Therefore, it is expected to be more soluble in polar solvents.

-

pH-Dependence : The amino group is basic and the hydroxyl group is weakly acidic. Consequently, the solubility of this compound is expected to be highly pH-dependent. In acidic solutions, the amino group can be protonated to form a more soluble salt. In basic solutions, the hydroxyl group can be deprotonated to form a more soluble phenoxide salt.[3]

-

Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature or chemical databases. However, qualitative information for isomeric compounds can provide valuable insights.

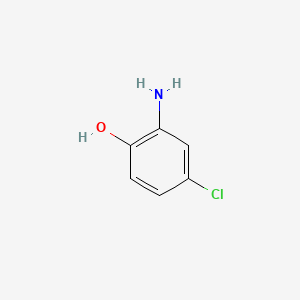

Qualitative Solubility of Isomeric Aminochlorophenols

The following table summarizes the qualitative solubility of related aminophenol compounds. This information can serve as a preliminary guide for solvent selection for this compound.

| Compound | Solvent | Solubility | Reference |

| 5-Amino-2-chlorophenol | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| 5-Amino-2-chlorophenol | Methanol | Soluble | [3] |

| 4-Amino-3-chlorophenol | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4][5] |

| 4-Amino-3-chlorophenol | Methanol | Slightly Soluble | [4][5] |

Based on this data and the principles outlined in Section 2, a general solubility profile for this compound can be inferred.

Predicted Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | Likely Soluble | Capable of hydrogen bonding with the amino and hydroxyl groups. |

| Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | High polarity can solvate the polar functional groups. |

| Non-Polar (e.g., Hexane, Toluene) | Likely Insoluble | Mismatch in polarity between the solute and solvent. |

| Aqueous (pH dependent) | Variable | Solubility will increase at pH values that favor the formation of the ammonium or phenoxide salt. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal shake-flask method followed by gravimetric or spectroscopic analysis is a widely accepted and reliable technique.

Isothermal Shake-Flask Method

This method involves equilibrating an excess of the solid solute in the solvent of interest at a constant temperature until the solution is saturated.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation : Add an excess amount of this compound to a series of vials, ensuring there is enough solid to maintain saturation.

-

Solvent Addition : Add a known volume of the desired organic solvent to each vial.

-

Equilibration : Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Quantification : Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument. Measure the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

-

Calculation : Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Gravimetric Method

For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.[2][6][7]

Procedure:

-

Follow steps 1-4 of the Isothermal Shake-Flask Method.

-

Sampling : Pipette a known volume of the clear, saturated solution into a pre-weighed evaporating dish.

-

Evaporation : Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under gentle heat) until the solute is completely dry.

-

Drying : Place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Weighing : Cool the dish in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculation : The difference between the final and initial weight of the evaporating dish gives the mass of the dissolved this compound. Calculate the solubility based on this mass and the initial volume of the solution.

Visualizations

Logical Workflow for Solubility Prediction

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound remains scarce, a theoretical understanding of its chemical structure allows for reasoned predictions of its solubility behavior. It is anticipated to be soluble in polar organic solvents and exhibit pH-dependent solubility in aqueous media. For researchers and drug development professionals requiring precise solubility data, the experimental protocols detailed in this guide provide a robust framework for its determination. The generation and publication of such data would be a valuable contribution to the scientific community.

References

- 1. This compound | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. benchchem.com [benchchem.com]

- 4. 17609-80-2 CAS MSDS (4-Amino-3-chlorophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Theoretical and Computational Studies of 2-Amino-3-chlorophenol

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of this compound. It outlines the protocols for quantum chemical calculations and molecular docking studies, presenting expected quantitative data in a structured format. The visualizations included illustrate key experimental workflows and potential molecular interactions, offering a foundational understanding for further research and development.

Molecular Structure and Optimization

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for determining the ground-state electronic structure of molecules.

Experimental Protocol: Geometric Optimization

-

Software: Gaussian 03 or later versions.

-

Method: DFT with the B3LYP functional.[1]

-

Basis Set: 6-31G(d) or cc-pVDZ.[1]

-

Procedure: The geometry of this compound is fully optimized using Berny's optimization algorithm with redundant internal coordinates.[1] The convergence criteria are met when the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Table 1: Optimized Geometrical Parameters (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

| Bond Length | C1-C2 | 1.39 Å |

| C2-N | 1.40 Å | |

| C3-Cl | 1.74 Å | |

| C1-O | 1.36 Å | |

| O-H | 0.96 Å | |

| N-H | 1.01 Å | |

| Bond Angle | C1-C2-N | 120.5° |

| C2-C3-Cl | 119.8° | |

| C1-O-H | 109.5° | |

| H-N-H | 112.0° |

Spectroscopic Analysis

Computational methods are invaluable for interpreting and predicting spectroscopic data, including vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra.

2.1. Vibrational Spectroscopy

Theoretical calculations of vibrational frequencies aid in the assignment of experimental FTIR and Raman bands.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian 03 or later.

-

Method: DFT/B3LYP with the 6-31G(d) basis set.[1]

-

Procedure: Following geometry optimization, vibrational frequencies are calculated at the same level of theory. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies.

Table 2: Calculated Vibrational Frequencies and Assignments (Exemplary Data)

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| 3450 | O-H stretch |

| 3350, 3250 | N-H asymmetric and symmetric stretch |

| 1620 | N-H scissoring |

| 1580, 1490 | C=C aromatic ring stretch |

| 1280 | C-O stretch |

| 1100 | C-N stretch |

| 750 | C-Cl stretch |

2.2. NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts.[1]

Experimental Protocol: NMR Chemical Shift Calculation

-

Software: Gaussian 03 or later.

-

Method: GIAO at the B3LYP/6-31G(d) level of theory.[1]

-

Procedure: The isotropic magnetic shielding tensors are calculated for each nucleus. The chemical shifts are then determined by referencing these values to the shielding tensor of a standard, such as Tetramethylsilane (TMS).[1]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (Exemplary Data)

| Nucleus | Calculated Chemical Shift (δ, ppm) |

| ¹H NMR | |

| H (O-H) | 9.5 |

| H (N-H₂) | 4.8 |

| H (Aromatic) | 6.7 - 7.2 |

| ¹³C NMR | |

| C1 (C-O) | 145.0 |

| C2 (C-N) | 138.0 |

| C3 (C-Cl) | 118.0 |

| C4, C5, C6 | 115.0 - 125.0 |

Electronic Properties

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions of a molecule.[2]

Experimental Protocol: Electronic Property Calculation

-

Software: Gaussian 03 or later.

-

Method: DFT/B3LYP with the 6-31G(d) basis set.

-

Procedure: The energies of the HOMO and LUMO are obtained from the output of the geometry optimization calculation. The HOMO-LUMO energy gap (ΔE) is then calculated as ELUMO - EHOMO. Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum.

Table 4: Calculated Electronic Properties (Exemplary Data)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Ionization Potential | 5.8 eV |

| Electron Affinity | 1.2 eV |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This is particularly useful in drug discovery for predicting the interaction of a small molecule ligand with a protein target.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.

-

Docking Simulation: A grid box is defined around the active site of the receptor. The docking algorithm then explores various conformations and orientations of the ligand within the active site, and the binding affinity of each pose is calculated. The pose with the lowest binding energy is generally considered the most favorable.

Table 5: Molecular Docking Results against a Hypothetical Kinase Target (Exemplary Data)

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Inhibition Constant (Kᵢ) | 2.5 µM |

| Interacting Residues | GLU 85, LYS 23, VAL 30 |

| Hydrogen Bond Interactions | O-H of phenol with GLU 85; N-H of amine with LYS 23 |

| Hydrophobic Interactions | Aromatic ring with VAL 30 |

Visualizations

Workflow for Theoretical and Computational Analysis

Caption: Logical workflow for the computational study of this compound.

Hypothetical Signaling Pathway Inhibition

Caption: Inhibition of a kinase signaling pathway by this compound.

This guide provides a framework for the theoretical and computational investigation of this compound. The presented data, while exemplary, is based on established computational chemistry principles and provides a realistic expectation of the results from such a study. These computational approaches are powerful tools for elucidating the physicochemical properties and potential biological activity of molecules, thereby accelerating the process of drug discovery and development.

References

- 1. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 2. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Physicochemical characterisation, molecular docking, and drug-likeness evaluation of hypotensive peptides encrypted in flaxseed proteome - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-Amino-3-chlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prevailing synthesis mechanism for 2-Amino-3-chlorophenol, a key intermediate in the pharmaceutical and dye industries. The primary synthesis route involves a two-step process commencing with the nitration of m-chlorophenol, followed by the reduction of the resulting nitrophenol intermediate. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is most commonly achieved through a two-step process:

-

Nitration of m-Chlorophenol: The initial step involves the electrophilic substitution reaction of m-chlorophenol with concentrated nitric acid. This reaction introduces a nitro group (-NO2) onto the benzene ring, yielding 3-chloro-2-nitrophenol. The use of an acetate solvent under mildly acidic conditions can facilitate this reaction.[1]

-

Reduction of 3-chloro-2-nitrophenol: The intermediate, 3-chloro-2-nitrophenol, is then subjected to a reduction reaction to convert the nitro group into an amino group (-NH2). This transformation is typically accomplished using a reducing agent such as hydrazine hydrate in the presence of a catalyst like ferrous sulfate.[1] The final product of this step is this compound.

Quantitative Data Summary

The following table summarizes the quantitative data extracted from the described synthesis method.

| Step | Reactants | Solvent | Catalyst | Product | Yield | Purity |

| Nitration | m-Chlorophenol, Concentrated HNO₃ | Acetate | - | 3-chloro-2-nitrophenol | - | - |

| Reduction | 3-chloro-2-nitrophenol, Hydrazine hydrate | Alcohol/Water Mixture | Ferrous sulfate | This compound | 98% | 98.8% |

Experimental Protocols

Synthesis of 3-chloro-2-nitrophenol (Nitration)

This protocol is based on the methodology described in patent CN103360269B.[1]

Materials:

-

m-Chlorophenol

-

Concentrated Nitric Acid (HNO₃)

-

Acetate solvent (e.g., acetic acid)

Procedure:

-

In a suitable reaction vessel, dissolve m-chlorophenol in an acetate solvent. The recommended volume-to-mass ratio of acetic acid to m-chlorophenol is between 4:1 and 8:1 (mL/g).[1]

-

Slowly add concentrated nitric acid to the solution while maintaining control over the reaction temperature.

-

Allow the substitution reaction to proceed to completion.

-

Upon completion, remove the solvent.

-

Purify the resulting crude product via column chromatography to obtain 3-chloro-2-nitrophenol.

Synthesis of this compound (Reduction)

This protocol is an adaptation of the method detailed in patent CN103360269B.[1]

Materials:

-

3-chloro-2-nitrophenol (174mg, 1mmol)

-

Hydrazine hydrate (75mg, 1.5 mmol)

-

Ferrous sulfate (14mg, 0.05mol)

-

Ethanol (CH₃CH₂OH)

-

Water (H₂O)

-

Dichloromethane

-

Saturated sodium chloride (NaCl) aqueous solution

Procedure:

-

In a round-bottomed flask, combine 174 mg of 3-chloro-2-nitrophenol, 14 mg of ferrous sulfate, and 75 mg of hydrazine hydrate.[1]

-

Add 6 mL of a mixed solvent of ethanol and water (1:1 volume ratio).[1]

-

Heat the mixture to 110°C and maintain this temperature for 7 hours to carry out the reduction reaction.[1]

-

After the reaction is complete, filter the solution using a sand core funnel and collect the filtrate.

-

Remove the solvent from the filtrate by underpressure distillation.

-

To the residue, add 10 mL of saturated NaCl aqueous solution and 10 mL of dichloromethane for extraction. Repeat the extraction 2-3 times.

-

Collect the organic phases and concentrate to remove the solvent.

-

Purify the resulting product by column chromatography (petrol ether/ethyl acetate = 20:1) to obtain 140.7 mg of yellow solid this compound.[1]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis mechanism of this compound from m-chlorophenol.

Caption: Reaction pathway for the synthesis of this compound.

References

historical discovery and synthesis of 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-chlorophenol is a valuable substituted aromatic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on both its historical context and detailed modern experimental protocols. Quantitative data is summarized for clarity, and key chemical transformations are visualized to facilitate understanding.

Introduction: Historical Perspective and Modern Relevance

The historical discovery of many simple aromatic compounds is not always documented in a single, seminal publication but rather emerges from the systematic exploration of electrophilic substitution and reduction reactions on benzene derivatives throughout the late 19th and early 20th centuries. The synthesis of this compound would have been a logical extension of this work, likely first prepared by chemists investigating the reactions of chlorinated phenols.

While a definitive first synthesis is not readily found in the historical literature, the most probable early route would have mirrored the general methods for preparing substituted aminophenols at the time: the nitration of a chlorophenol followed by the reduction of the resulting nitrophenol. This two-step process remains the cornerstone of modern synthetic approaches.

Today, this compound is recognized as a crucial building block in the development of complex organic molecules for the pharmaceutical and agrochemical industries. Its trifunctional nature, possessing amino, hydroxyl, and chloro substituents on a benzene ring, allows for diverse chemical modifications and the construction of elaborate molecular architectures.

Synthesis of this compound: A Two-Step Approach

The most prevalent and efficient synthesis of this compound proceeds via a two-step reaction sequence starting from m-chlorophenol. The process involves:

-

Nitration of m-chlorophenol to yield 3-chloro-2-nitrophenol.

-

Reduction of the nitro group of 3-chloro-2-nitrophenol to the corresponding amine, yielding the final product.

Caption: General workflow for the synthesis of this compound.

Step 1: Nitration of m-Chlorophenol

The introduction of a nitro group onto the m-chlorophenol ring is achieved through electrophilic aromatic substitution using a nitrating agent, typically nitric acid. The directing effects of the hydroxyl and chloro substituents guide the regioselectivity of this reaction.

Experimental Protocol:

A detailed experimental protocol for the nitration of m-chlorophenol to produce 3-chloro-2-nitrophenol is outlined in Chinese patent CN103360269B. The following is a representative procedure based on this patent:

-

To a solution of m-chlorophenol in an acetate solvent, concentrated nitric acid is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period to ensure complete conversion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield pure 3-chloro-2-nitrophenol.

| Parameter | Value | Reference |

| Starting Material | m-Chlorophenol | CN103360269B |

| Reagent | Concentrated Nitric Acid | CN103360269B |

| Solvent | Acetate Solvent | CN103360269B |

| Reaction Temperature | Controlled (not specified) | CN103360269B |

| Purification | Column Chromatography | CN103360269B |

Table 1: Summary of Reaction Conditions for the Nitration of m-Chlorophenol.

Caption: Reaction scheme for the nitration of m-chlorophenol.

Step 2: Reduction of 3-Chloro-2-nitrophenol

The final step in the synthesis is the reduction of the nitro group of 3-chloro-2-nitrophenol to an amino group. A variety of reducing agents can be employed for this transformation.

Experimental Protocol:

The reduction of 3-chloro-2-nitrophenol to this compound is also detailed in Chinese patent CN103360269B. A general procedure is as follows:

-

3-chloro-2-nitrophenol is dissolved in a mixed solvent system of alcohol and water.

-

A reducing agent, such as hydrazine hydrate in the presence of a catalyst like ferrous sulfate, is added to the solution.

-

The reaction mixture is heated to facilitate the reduction.

-

After the reaction is complete, the product is isolated and purified.

| Parameter | Value | Reference |

| Starting Material | 3-Chloro-2-nitrophenol | CN103360269B |

| Reducing Agent | Hydrazine Hydrate | CN103360269B |

| Catalyst | Ferrous Sulfate | CN103360269B |

| Solvent | Alcohol/Water Mixture | CN103360269B |

| Product | This compound | CN103360269B |

Table 2: Summary of Reaction Conditions for the Reduction of 3-Chloro-2-nitrophenol.

Caption: Reaction scheme for the reduction of 3-chloro-2-nitrophenol.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₆H₆ClNO |

| Molecular Weight | 143.57 g/mol |

| CAS Number | 56962-00-6 |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 124-128 °C |

| Solubility | Soluble in hot water, ethanol, and ether |

Table 3: Physicochemical Properties of this compound.

Conclusion

The synthesis of this compound, a compound of significant interest to the pharmaceutical and chemical industries, is reliably achieved through a well-established two-step process involving nitration and subsequent reduction. While its specific historical discovery is not pinpointed to a single event, its synthesis is a clear outcome of the foundational principles of organic chemistry developed over the last century and a half. The methodologies presented in this guide offer a robust and efficient pathway to this versatile chemical intermediate, enabling its continued application in the development of novel and important molecules.

reactivity and electrophilic substitution patterns of 2-Amino-3-chlorophenol

An In-Depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by the complex interplay of its three substituents: a strongly activating amino group, a strongly activating hydroxyl group, and a deactivating, ortho-, para-directing chloro group. This guide provides a comprehensive analysis of the electronic properties, predicted regioselectivity, and reaction patterns of this molecule. It addresses the critical influence of reaction conditions, particularly pH, on the directing effects of the substituents. Detailed, generalized experimental protocols for key electrophilic substitution reactions are provided, alongside logical and workflow diagrams to visually articulate the underlying chemical principles.

Introduction

Substituted phenols and anilines are foundational scaffolds in medicinal chemistry and materials science. This compound, possessing amino, hydroxyl, and chloro functional groups, is a versatile intermediate for the synthesis of pharmaceuticals and dyes.[1] A thorough understanding of its reactivity and the regiochemical outcomes of electrophilic aromatic substitution is paramount for its effective utilization in designing novel synthetic pathways. This document synthesizes established principles of physical organic chemistry to predict the substitution patterns on this specific, complex substrate.

Electronic Properties and Reactivity Analysis

The overall reactivity of the this compound ring towards electrophiles is a net result of the electronic effects of its three substituents.

-

-OH (Hydroxyl) Group: This is a powerful activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) by donating a lone pair of electrons to the aromatic π-system.[2][3] The resonance effect is dominant, significantly increasing the electron density of the ring, especially at the ortho and para positions, making the molecule much more reactive than benzene.[4]

-

-NH2 (Amino) Group: Similar to the hydroxyl group, the amino group is a potent activating group. It has a -I effect and a dominant +R effect, making the ring highly nucleophilic.[5] The activating strength of -NH2 is generally comparable to or slightly stronger than -OH.

-

-Cl (Chloro) Group: Halogens are a unique class of substituents. They are deactivating overall due to a strong electron-withdrawing inductive effect (-I).[6] However, they possess a lone pair that can be donated through resonance (+R), which directs incoming electrophiles to the ortho and para positions.[4]

Combined Effect: The two powerful activating groups (-OH and -NH2) overwhelm the deactivating effect of the chlorine atom. Therefore, this compound is expected to be highly activated and will react much faster than benzene in electrophilic aromatic substitution reactions.[7] The primary challenge lies in controlling the reaction to prevent over-substitution or oxidation due to the high ring activation.[8]

Caption: Figure 1. Competing inductive (-I) and resonance (+R) effects.

Electrophilic Substitution Patterns and Regioselectivity

The position of electrophilic attack is determined by the directing effects of the substituents and is highly dependent on the reaction's pH. The most powerfully activating group typically dictates the regiochemistry.[9]

Directing Effects under Neutral or Basic Conditions

Under neutral or basic conditions, both the -OH and -NH2 groups are in their free form and act as strong ortho-, para-directors. The available positions on the ring are C4, C5, and C6.

-

-OH group directs to: C4 (para) and C6 (ortho).

-

-NH2 group directs to: C5 (para). (The ortho positions are C1 and C3, which are already substituted).

-

-Cl group directs to: C4 (ortho) and C6 (para).

Analysis:

-

Position 4: Activated by the para-directing -OH group and the ortho-directing -Cl group. However, it is subject to some steric hindrance from the adjacent -Cl at C3.

-

Position 5: Strongly activated by the para-directing -NH2 group.

-

Position 6: Activated by the ortho-directing -OH group and the para-directing -Cl group. This position benefits from cooperative directing effects.

Given the potent activating nature of the -NH2 and -OH groups, substitution is expected to occur primarily at positions 5 and 6 . The precise ratio would depend on the specific electrophile and reaction conditions, with position 5 being highly favored due to being para to the powerful amino group and position 6 favored by the cooperative effect of the hydroxyl and chloro groups.

Directing Effects under Strongly Acidic Conditions

In strongly acidic media, such as those used for nitration (H2SO4/HNO3) and sulfonation (fuming H2SO4), the amino group is protonated to form the anilinium ion (-NH3+).[10] This changes its electronic character dramatically.

-

-NH3+ (Anilinium) Group: Becomes a powerful deactivating, meta-directing group. It strongly withdraws electron density from the ring via an inductive effect.

-

-OH (Hydroxyl) Group: Remains a strong activating, ortho-, para-director.

-

-Cl (Chloro) Group: Remains a deactivating, ortho-, para-director.

Analysis: The -OH group is now by far the most dominant directing group. The deactivating -NH3+ and -Cl groups will have a lesser influence on regioselectivity.

-

-OH group directs to: C4 (para) and C6 (ortho).

-

-NH3+ group directs to: C4 (meta) and C6 (meta).

-

-Cl group directs to: C4 (ortho) and C6 (para).

In this scenario, all three groups direct the electrophile to positions 4 and 6 . The powerful activating and directing effect of the -OH group, reinforced by the meta-directing -NH3+ and the o,p-directing -Cl, makes positions 4 and 6 the exclusive sites of substitution. The para-product (substitution at C4) is often favored over the ortho-product (C6) due to reduced steric hindrance, though the specific ratio can vary.

Caption: Figure 2. Influence of pH on electrophilic substitution sites.

Specific Electrophilic Substitution Reactions

| Reaction | Typical Reagents | Predicted Major Product(s) | Notes |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 2-Amino-3-chloro-4-nitrophenol & 2-Amino-3-chloro-6-nitrophenol | Reaction occurs under strong acid conditions; the -NH₂ group is protonated.[11] The high activation from the -OH group can lead to oxidation and the formation of tarry by-products.[8] Protection of the amino group (e.g., via acetylation) may be necessary for a clean reaction. |

| Halogenation | Br₂ in H₂O or CCl₄; SO₂Cl₂ | 2-Amino-5-bromo-3-chlorophenol & 2-Amino-6-bromo-3-chlorophenol | Reaction occurs under neutral conditions. The high reactivity may lead to polyhalogenation.[8] Controlling stoichiometry is critical. |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 4-Amino-5-chloro-2-hydroxybenzenesulfonic acid | Reaction occurs under strong acid conditions. The amino group is protonated. Sulfonation is often reversible.[11] |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃; RCOCl/AlCl₃ | Reaction is not feasible. | The Lewis acid catalyst (e.g., AlCl₃) will complex with the lone pair of electrons on the basic amino group, adding a positive charge to the ring.[8] This deactivates the ring so strongly that the reaction fails.[12][13] |

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following generalized procedures, adapted from methods for related compounds, serve as a robust starting point for laboratory investigation.[14][15][16]

Generalized Protocol for Nitration (under Acidic Conditions)

This protocol anticipates substitution primarily at the C4 and C6 positions. Safety Note: This reaction is highly exothermic and involves corrosive, strong acids and can produce toxic gases. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

-

Protection (Optional but Recommended):

-

Dissolve this compound (1.0 eq) in pyridine or acetic anhydride.

-

Slowly add acetic anhydride (1.1 eq) at 0 °C.

-

Stir for 1-2 hours at room temperature to form the acetanilide derivative.

-

Isolate the protected intermediate by precipitation in water, filter, and dry. This step moderates the reactivity and prevents oxidation of the amino group.[8]

-

-

Nitration:

-

In a three-necked flask equipped with a thermometer, dropping funnel, and stirrer, cool concentrated sulfuric acid (5-10 eq) to 0-5 °C in an ice-salt bath.

-

Slowly add the protected (or unprotected) this compound in portions, ensuring the temperature does not exceed 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.

-

Add the nitrating mixture dropwise to the substrate solution, maintaining the temperature between 0-5 °C.

-

After addition is complete, stir the mixture at 0-5 °C for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The nitro-substituted product should precipitate.

-

Filter the solid product and wash thoroughly with cold water until the washings are neutral.

-

If the amino group was protected, hydrolyze the acetyl group by refluxing the product in aqueous HCl (e.g., 5 M) until TLC shows complete conversion.

-

Neutralize the solution to precipitate the final product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified nitrophenol isomers.

-

Caption: Figure 3. A generalized workflow for the nitration of this compound.

Conclusion

The electrophilic substitution patterns of this compound are dictated by a competitive interplay between its three substituents. The molecule is highly activated towards electrophilic attack. Regioselectivity is critically dependent on the reaction pH due to the protonation of the amino group in acidic media. Under neutral conditions, substitution is predicted at C5 and C6, directed by the free amino and hydroxyl groups. Under strongly acidic conditions, the protonated amino group becomes a meta-director, leading to a convergence of directing effects towards the C4 and C6 positions. Friedel-Crafts reactions are generally not viable due to catalyst poisoning by the amino group. These predictive insights, coupled with the provided generalized protocols, offer a strategic framework for the synthetic utilization of this versatile chemical intermediate.

References

- 1. Khan Academy [khanacademy.org]

- 2. CN104592064A - Synthetic method of 2-aminophenol-4-sulfonamide - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. transformationtutoring.com [transformationtutoring.com]

- 10. rua.ua.es [rua.ua.es]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]

- 16. Sciencemadness Discussion Board - Sulphonation of chlorophenol - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Health and Safety Handling of 2-Amino-3-chlorophenol

For researchers, scientists, and drug development professionals, a comprehensive understanding of the health and safety protocols for chemical compounds is paramount. This guide provides a detailed overview of the handling precautions for 2-Amino-3-chlorophenol, a compound utilized in various research and development applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

Hazard Pictograms:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include washing hands and skin thoroughly after handling, avoiding eating, drinking, or smoking when using the product, and wearing appropriate personal protective equipment.[2][3]

Toxicological and Physical/Chemical Properties

While extensive toxicological studies for this compound are not widely available in the public domain, the primary hazards are acute oral toxicity and serious eye irritation. The available physical and chemical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO | [1] |

| Molecular Weight | 143.57 g/mol | [1] |

| CAS Number | 56962-00-6 | [1] |

| Appearance | Light brown crystalline solid | [4] |

| Solubility | Insoluble in water | [4] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize the risk of exposure.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area.[3] The use of a chemical fume hood is recommended to minimize inhalation exposure.

-

Eye Wash and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| Protection Type | Specification |

| Eye/Face | Wear chemical safety goggles and/or a face shield that meets ANSI Z87.1 standards.[3] |

| Skin | Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing to prevent skin contact.[3] |

| Respiratory | If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[3][6] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not breathe dust or vapors.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

First-Aid Measures

The following table summarizes the recommended first-aid procedures for different routes of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2][6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2][5]

-

Hazardous Combustion Products: Combustion may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the material.[3]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[3]

-

Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Clean the spill area thoroughly with soap and water.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are application-dependent, the following diagrams illustrate a general workflow for safe handling and emergency response.

Caption: A logical workflow for the safe handling of this compound.

Caption: A diagram outlining the first-aid response to different exposure routes.

Disposal Considerations

Waste generated from the use of this compound must be disposed of as hazardous waste.[2][5] Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the material to be released into the environment.[3]

This guide is intended to provide a comprehensive overview of the health and safety precautions for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS for the most current and detailed information before handling any chemical.

References

- 1. This compound | C6H6ClNO | CID 19828962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. enamine.enamine.net [enamine.enamine.net]

- 4. 2-AMINO-4-CHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis of azo dyes utilizing 2-Amino-3-chlorophenol as the primary aromatic amine for the diazo component. Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo (–N=N–) groups.[1] The synthetic process is a well-established two-step reaction involving diazotization followed by an azo coupling reaction.[1][2][3] This note offers generalized protocols that can be adapted for coupling with various aromatic compounds, such as phenols and anilines, to produce a diverse range of colored dyes. While specific quantitative data for dyes derived from this compound is not extensively available in the literature, this document presents the expected data in a structured format to guide researchers in their experimental documentation. Furthermore, visual diagrams are provided to illustrate the experimental workflow and the fundamental reaction mechanism.

Introduction

Azo dyes are one of the most widely used classes of synthetic colorants in various industries, including textiles, printing, and food.[3][4] Their popularity stems from their straightforward synthesis, cost-effectiveness, and the wide spectrum of colors that can be achieved by varying the aromatic components.[3][4] The synthesis of azo dyes fundamentally involves two key steps:

-

Diazotization: The conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a mineral acid at low temperatures (0-5 °C).[1][2][5]

-

Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound, known as a coupling component (e.g., phenols, anilines), to form the azo dye.[1][2][6]

The choice of the primary aromatic amine and the coupling component dictates the final color and properties of the dye. This compound offers an interesting scaffold for azo dye synthesis due to the presence of both chloro and hydroxyl substituents, which can influence the final dye's color, solubility, and fastness properties.

Experimental Protocols

The following protocols provide a generalized procedure for the synthesis of azo dyes starting from this compound. Researchers should note that optimal reaction conditions may vary depending on the specific coupling component used.

Protocol 1: Diazotization of this compound

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

In a 250 mL beaker, prepare a solution by dissolving a specific molar amount (e.g., 0.01 mol) of this compound in a mixture of distilled water and concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath with continuous and vigorous stirring.[1]

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.011 mol, a slight molar excess) in cold distilled water.

-

Slowly add the cold sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.[2]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[1] The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Phenolic Compound

Materials:

-

Diazonium salt solution from Protocol 1

-

Phenol (or other suitable phenolic coupling component)

-

Sodium Hydroxide (NaOH) solution

-

Distilled Water

-

Ice

Procedure:

-

Dissolve an equimolar amount (e.g., 0.01 mol) of the chosen coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

-

Cool the solution of the coupling partner to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling partner with vigorous stirring.[1][2] A colored precipitate of the azo dye should form.

-

Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

-

Isolate the crude azo dye by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol, ethanol-water mixture).

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Table 1: Synthesis and Yield of Azo Dyes Derived from this compound

| Dye ID | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | % Yield | Melting Point (°C) |

| Dye-1 | Phenol | C₁₂H₉ClN₂O₂ | 248.67 | Data to be filled | Data to be filled |

| Dye-2 | Naphthol | C₁₆H₁₁ClN₂O₂ | 302.73 | Data to be filled | Data to be filled |

| Dye-3 | Aniline | C₁₂H₁₀ClN₃O | 247.68 | Data to be filled | Data to be filled |

Table 2: Spectroscopic Characterization of Azo Dyes

| Dye ID | UV-Vis (λmax, nm) | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |

| Dye-1 | Data to be filled | Key peaks: -N=N-, -OH, C-Cl | Data to be filled |